molecular formula C16H21F2N3O B3837101 2-(1-azocanyl)-N'-(2,4-difluorobenzylidene)acetohydrazide

2-(1-azocanyl)-N'-(2,4-difluorobenzylidene)acetohydrazide

Cat. No. B3837101
M. Wt: 309.35 g/mol
InChI Key: SKSWMFRZTAWWKO-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-azocanyl)-N'-(2,4-difluorobenzylidene)acetohydrazide, also known as AZDA, is a chemical compound that has been studied for its potential applications in scientific research. AZDA is a hydrazide derivative that contains an azo group and a difluorobenzylidene moiety. This compound has attracted attention due to its unique chemical structure and potential biological activities.

Mechanism of Action

The mechanism of action of 2-(1-azocanyl)-N'-(2,4-difluorobenzylidene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer progression. 2-(1-azocanyl)-N'-(2,4-difluorobenzylidene)acetohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in the inflammatory response. 2-(1-azocanyl)-N'-(2,4-difluorobenzylidene)acetohydrazide has also been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
2-(1-azocanyl)-N'-(2,4-difluorobenzylidene)acetohydrazide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. Several studies have reported that 2-(1-azocanyl)-N'-(2,4-difluorobenzylidene)acetohydrazide can inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and colon cancer cells. 2-(1-azocanyl)-N'-(2,4-difluorobenzylidene)acetohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-(1-azocanyl)-N'-(2,4-difluorobenzylidene)acetohydrazide has been reported to exhibit anti-inflammatory and anti-microbial activities.

Advantages and Limitations for Lab Experiments

2-(1-azocanyl)-N'-(2,4-difluorobenzylidene)acetohydrazide has several advantages for lab experiments, including its relatively simple synthesis method and its potential biological activities. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for the study of 2-(1-azocanyl)-N'-(2,4-difluorobenzylidene)acetohydrazide. One area of research could focus on the development of 2-(1-azocanyl)-N'-(2,4-difluorobenzylidene)acetohydrazide derivatives with improved biological activities and reduced toxicity. Another area of research could involve the investigation of the potential use of 2-(1-azocanyl)-N'-(2,4-difluorobenzylidene)acetohydrazide in combination with other drugs or therapies for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-(1-azocanyl)-N'-(2,4-difluorobenzylidene)acetohydrazide and its potential side effects in vivo.

Scientific Research Applications

2-(1-azocanyl)-N'-(2,4-difluorobenzylidene)acetohydrazide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. Several studies have reported the biological activities of 2-(1-azocanyl)-N'-(2,4-difluorobenzylidene)acetohydrazide, including its anti-inflammatory, anti-cancer, and anti-microbial properties.

properties

IUPAC Name

2-(azocan-1-yl)-N-[(E)-(2,4-difluorophenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2N3O/c17-14-7-6-13(15(18)10-14)11-19-20-16(22)12-21-8-4-2-1-3-5-9-21/h6-7,10-11H,1-5,8-9,12H2,(H,20,22)/b19-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSWMFRZTAWWKO-YBFXNURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CC(=O)NN=CC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CCC1)CC(=O)N/N=C/C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-azocanyl)-N'-(2,4-difluorobenzylidene)acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-azocanyl)-N'-(2,4-difluorobenzylidene)acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(1-azocanyl)-N'-(2,4-difluorobenzylidene)acetohydrazide
Reactant of Route 3
Reactant of Route 3
2-(1-azocanyl)-N'-(2,4-difluorobenzylidene)acetohydrazide
Reactant of Route 4
Reactant of Route 4
2-(1-azocanyl)-N'-(2,4-difluorobenzylidene)acetohydrazide
Reactant of Route 5
2-(1-azocanyl)-N'-(2,4-difluorobenzylidene)acetohydrazide
Reactant of Route 6
Reactant of Route 6
2-(1-azocanyl)-N'-(2,4-difluorobenzylidene)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.